9-(2,5-dichlorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
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Description
6-(2,5-Dichlorophenyl)benzodbenzazepine-5,7-dione , also known by its chemical formula C20H12Cl2O2 , is a heterocyclic compound with intriguing pharmacological properties. Let’s explore further.
Synthesis Analysis
- Nitrosation of 1-hydrazino-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine results in substituted 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines .
Molecular Structure Analysis
The molecular structure of 6-(2,5-Dichlorophenyl)benzodbenzazepine-5,7-dione consists of a benzazepine core with a dione functional group. The 2,5-dichlorophenyl substituents are positioned at specific sites within the structure. The chlorine atoms contribute to its overall properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nitrosation , acylation , and cyclization . These reactions lead to the formation of related derivatives with distinct properties and applications .
Physical and Chemical Properties Analysis
Mechanism of Action
The precise mechanism of action for 6-(2,5-Dichlorophenyl)benzodbenzazepine-5,7-dione depends on its specific interactions with biological targets. It may exhibit pharmacological effects related to its structural features, such as binding to receptors or enzymes. Further studies are needed to elucidate its exact mode of action.
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO2/c21-12-9-10-17(22)18(11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCQJFUSQZMSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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